molecular formula C6H9N3O3 B3353602 1H-Imidazole-1-propanol, 2-nitro- CAS No. 55620-55-8

1H-Imidazole-1-propanol, 2-nitro-

Cat. No. B3353602
CAS RN: 55620-55-8
M. Wt: 171.15 g/mol
InChI Key: MYVTUHZISIPWLL-UHFFFAOYSA-N
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Description

“1H-Imidazole-1-propanol, 2-nitro-” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole undergoes a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . The reaction was carried out under heating (70 °C), using different stoichiometric proportions of 1,2-dibromoethane relative to 2-nitroimidazole . The highest conversion (close to 100%) to the vinyl derivative and yield (52%) were observed at the proportion of 4.0 mmol equivalent of 1,2-dibromoethane .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The boiling point of “1H-Imidazole-1-propanol, 2-nitro-” is approximately 211.75°C . It should be stored in a dry area at room temperature . The refractive index is estimated to be 1.4264 .

Scientific Research Applications

Hypoxia-Dependent Reduction in Cancer Research

1H-Imidazole-1-propanol, 2-nitro-, has been studied for its potential in cancer research, particularly in the context of hypoxia-dependent reduction. Research on Chinese hamster ovary cells and KHT murine fibrosarcoma tumor cells indicates that this compound is preferentially reduced in the absence of oxygen, suggesting a higher degree of hypoxia in tumors than in normal tissues. This finding is significant for targeting hypoxic cells in tumor environments (Varghese, Gulyás, & Mohindra, 1976).

Antiparasitic Activity

The compound has also been investigated for its antiparasitic activity. A study synthesizing 2-nitro-1-vinyl-1H-imidazole demonstrated its potential as a biologically active structural subunit against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed significant antiparasitic activity and low cytotoxicity, highlighting its potential for designing new antichagasic drugs (Velez et al., 2022).

Synthesis and Characterization

The synthesis and characterization of variants of 1H-Imidazole-1-propanol, 2-nitro-, have been a focus of several studies. For instance, a methodology for synthesizing 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole) from 2-aminoimidazole was described, providing insights into the structural and chemical properties of these compounds (Yang & Goldberg, 1989).

Solid-Phase Synthesis of Derivatives

The solid-phase synthesis of derivatives of 1H-Imidazole-1-propanol, 2-nitro-, has been explored, illustrating the versatility of this compound in chemical synthesis. This research contributes to the development of methodologies for creating a range of chemical compounds with potential applications in various fields (Messina et al., 2014).

Applications in Nano Ionic Liquids

The compound has also found applications in the field of nano ionic liquids. A study demonstrated the use of 1-Methyl-3-nitro-1H-imidazol-3-ium trinitromethanide as a catalyst in the synthesis of novel compounds, indicating its potential in green chemistry and material science (Khazaei et al., 2016).

Ocular Effects

Research on the ocular effects of imidazole nitrolic acids, including derivatives of 1H-Imidazole-1-propanol, 2-nitro-, has been conducted to explore their potential in ophthalmology. This includes studies on intraocular pressure and the formation of cyclic guanosine-3,5'-monophosphate (Oresmaa et al., 2005).

Mechanism of Action

Nitroimidazoles are a class of molecules that present in their structure a five-membered heterocycle, with two nitrogen atoms in the 1 and 3 positions and a nitro group that can appear in the 2, 4 or 5 position . Nitroimidazoles are pharmacophoric groups responsible for important antiparasitic activity against several infectious diseases .

Safety and Hazards

Imidazole compounds may cause skin and eye irritation, and may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Nitroimidazoles are found in some antiparasitic drugs and are one of the main moieties responsible for the biological activities exhibited . Therefore, “1H-Imidazole-1-propanol, 2-nitro-” has great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions .

properties

IUPAC Name

3-(2-nitroimidazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-7-6(8)9(11)12/h2,4,10H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVTUHZISIPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316395
Record name 1H-Imidazole-1-propanol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-1-propanol, 2-nitro-

CAS RN

55620-55-8
Record name NSC302985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-1-propanol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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